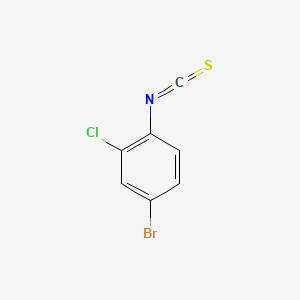

4-Bromo-2-chlorophenyl isothiocyanate

Overview

Description

4-Bromo-2-chlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is a colorless to pale yellow liquid that is insoluble in water but soluble in most organic solvents such as alcohols, ethers, and ketones . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Isothiocyanates, a group to which this compound belongs, are known to be potent modifiers of thiol groups . They have been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase .

Mode of Action

Isothiocyanates are known to interact with thiol groups, which could lead to changes in protein function .

Result of Action

As a member of the isothiocyanate group, it may have similar effects as other isothiocyanates, which include modifying thiol groups and potentially altering protein function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chlorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-2-chloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the formation of the isothiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition reactions: The isothiocyanate group can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Oxidizing agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Various addition products: Formed from addition reactions with compounds containing multiple bonds.

Scientific Research Applications

4-Bromo-2-chlorophenyl isothiocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

4-Bromophenyl isothiocyanate: Similar structure but lacks the chlorine atom.

4-Chlorophenyl isothiocyanate: Similar structure but lacks the bromine atom.

2-Chlorophenyl isothiocyanate: Similar structure but lacks the bromine atom and has the chlorine atom in a different position.

Uniqueness

4-Bromo-2-chlorophenyl isothiocyanate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from other isothiocyanates .

Biological Activity

4-Bromo-2-chlorophenyl isothiocyanate (BCPITC) is an organic compound belonging to the isothiocyanate class, characterized by the functional group -N=C=S. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both bromine and chlorine substituents on the phenyl ring, enhances its reactivity, making it valuable for various scientific applications.

Synthesis

BCPITC can be synthesized through the reaction of 4-bromo-2-chloroaniline with thiophosgene in organic solvents like dichloromethane or chloroform. This process typically requires controlled conditions to minimize side reactions, and can be scaled up using continuous flow reactors for industrial applications.

Biological Activities

The biological activities of BCPITC are primarily attributed to its ability to interact with biological molecules, particularly proteins. The isothiocyanate group reacts with nucleophilic sites on amino acids within proteins, leading to modifications that can alter enzyme activity and protein interactions. This reactivity underpins its use in biochemical studies aimed at probing enzyme active sites and investigating protein-protein interactions.

Anticancer Activity

BCPITC has shown promising anticancer properties in various studies. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating significant antiproliferative activity. In vitro studies have indicated that BCPITC can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS), which are critical mediators in cell death pathways .

Table 1: Anticancer Activity of BCPITC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T24 | 4.58 | Induction of apoptosis via caspase activation |

| MCF-7 | <25 | ROS generation and mitochondrial dysfunction |

The mechanism by which BCPITC exerts its biological effects involves several pathways:

- Protein Modification : BCPITC modifies cysteine residues in proteins, affecting their function and stability.

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Table 2: Enzyme Inhibition by BCPITC

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 7.31 |

| Butyrylcholinesterase | 4.5 |

Toxicity and Safety

While BCPITC exhibits significant biological activity, it is also classified as toxic and corrosive. It acts as a lachrymator, causing irritation upon exposure to eyes and skin. Therefore, handling this compound requires appropriate safety measures in laboratory settings.

Case Studies

Recent studies have highlighted the potential therapeutic applications of BCPITC:

- Anti-inflammatory Effects : Research has demonstrated that BCPITC can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .

- Neuroprotective Effects : Molecular docking studies indicate that BCPITC may interact favorably with neuroprotective targets, offering insights into its potential use in neurodegenerative disease management .

Properties

IUPAC Name |

4-bromo-2-chloro-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTFIGQDTWPFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98041-69-1 | |

| Record name | 4-Bromo-2-chlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.